molecular formula C21H22N2O3 B11317517 N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide

N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide

Cat. No.: B11317517
M. Wt: 350.4 g/mol
InChI Key: ZEXOOOAEYMKNKP-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide typically involves the reaction of 8-butoxyquinoline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted quinoline derivatives.

Scientific Research Applications

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.

    Industry: N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide is used in the development of new materials with unique properties, such as luminescent materials and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug that also has potential antiviral and anticancer properties.

    Quinoline-8-ol: A compound with antimicrobial and antifungal activities.

    Quinoline-2-carboxylic acid: A compound used in the synthesis of various pharmaceuticals and agrochemicals.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide

InChI

InChI=1S/C21H22N2O3/c1-3-4-14-26-19-12-11-17(15-9-7-13-22-20(15)19)23-21(24)16-8-5-6-10-18(16)25-2/h5-13H,3-4,14H2,1-2H3,(H,23,24)

InChI Key

ZEXOOOAEYMKNKP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3OC)C=CC=N2

Origin of Product

United States

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